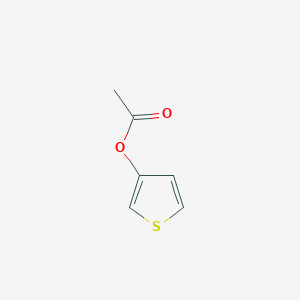
Thiophene-3-ol, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 3-acetate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of an acetate group attached to the third carbon of the thiophene ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, 3-acetate can be achieved through several methods. One common approach involves the acetylation of thiophene-3-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of thiophene-3-acetate.
Reduction: The acetate group can be reduced to yield thiophene-3-ol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include thiophene-3-acetate, thiophene-3-ol, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Thiophene-3-ol, 3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of thiophene-3-ol, 3-acetate involves its interaction with various molecular targets and pathways. The presence of the acetate and hydroxyl groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ol, 2-acetate: Similar structure but with the acetate group at the second carbon.
Thiophene-3-carboxylic acid: Contains a carboxyl group instead of an acetate group.
Thiophene-2-carboxylic acid: Similar to thiophene-3-carboxylic acid but with the carboxyl group at the second carbon.
Uniqueness
Thiophene-3-ol, 3-acetate is unique due to the specific positioning of the acetate and hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88511-89-1 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
thiophen-3-yl acetate |
InChI |
InChI=1S/C6H6O2S/c1-5(7)8-6-2-3-9-4-6/h2-4H,1H3 |
InChI Key |
XIOIJITYTZVBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















